3-Cyclohexyl-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2,6-DIMETHOXYPHENOL is a complex organic compound characterized by its unique structure, which includes a triazole ring, a cyclohexyl group, and methoxyphenol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2,6-DIMETHOXYPHENOL typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the triazole intermediate.
Attachment of the Methoxyphenol Moiety: The final step involves the condensation of the triazole-cyclohexyl intermediate with a methoxyphenol derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, forming disulfides or sulfoxides.
Reduction: Reduction reactions can target the triazole ring or the methoxy groups, leading to various reduced derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.
Major Products
Oxidation: Disulfides, sulfoxides
Reduction: Reduced triazole derivatives, demethylated phenols
Substitution: Ethers, esters
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound’s triazole ring is of interest due to its potential bioactivity. It can be used in the design of enzyme inhibitors or as a ligand in biochemical assays.
Medicine
Medicinally, the compound’s structure suggests potential applications as an antimicrobial or anticancer agent. Research is ongoing to explore its efficacy and safety in these roles.
Industry
Industrially, the compound can be used in the development of new polymers or as an additive in coatings and adhesives, providing enhanced properties such as increased durability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, potentially inhibiting their function. The phenolic groups can participate in hydrogen bonding or hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-1,2-BENZENEDIOL
- **2-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL
Uniqueness
Compared to similar compounds, 4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2,6-DIMETHOXYPHENOL is unique due to the presence of two methoxy groups on the phenol ring. This structural feature can influence its reactivity and interaction with biological targets, potentially enhancing its bioactivity and specificity.
Properties
CAS No. |
478253-67-7 |
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Molecular Formula |
C17H22N4O3S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H22N4O3S/c1-23-13-8-11(9-14(24-2)15(13)22)10-18-21-16(19-20-17(21)25)12-6-4-3-5-7-12/h8-10,12,22H,3-7H2,1-2H3,(H,20,25)/b18-10+ |
InChI Key |
KKQPACSTVTYRPJ-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NN2C(=NNC2=S)C3CCCCC3 |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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